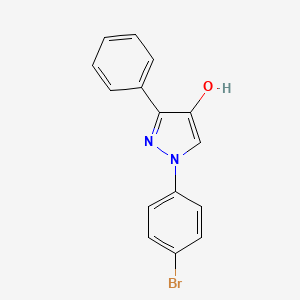
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol, also referred to as 4-bromophenyl-3-phenylpyrazol-4-ol, is a heterocyclic organic compound that has numerous applications in both organic and medicinal chemistry. It is a colorless solid that is soluble in organic solvents and has a boiling point of 284°C. This compound is of particular interest due to its unique structure and potential applications in the fields of medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol has numerous applications in scientific research, particularly in the areas of medicinal chemistry and organic synthesis. It has been used as a starting material for the synthesis of a variety of compounds, including antifungal agents, antibacterial agents, and anti-inflammatory agents. It has also been used as a substrate in the synthesis of a variety of other compounds, including amines, amides, and thiols. Additionally, it has been used in the synthesis of other heterocyclic compounds, such as thiophene and furan derivatives.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol is not well understood. However, it is believed that this compound acts as a proton donor, donating a proton to an acceptor molecule, such as a substrate or enzyme. This proton donation can result in the formation of a new bond or the activation of an existing bond. Additionally, it is believed that this compound may act as a catalyst, accelerating the rate of reaction.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol are not well understood. However, it is believed that this compound may have some anti-inflammatory and anti-bacterial properties. Additionally, it is believed that this compound may have some antioxidant activity, which could potentially be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol in lab experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable under normal conditions. Additionally, this compound is soluble in organic solvents, making it easy to work with in the laboratory. However, there are some limitations to consider when using this compound in lab experiments. This compound is toxic and should be handled with caution. Additionally, this compound may react with other compounds, leading to unwanted side reactions.
Zukünftige Richtungen
The potential future directions for the use of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol are numerous. This compound could be used in the synthesis of other compounds, such as amines, amides, and thiols. Additionally, this compound could be used as a starting material for the synthesis of a variety of compounds, including antifungal agents, antibacterial agents, and anti-inflammatory agents. Additionally, this compound could be used in the synthesis of other heterocyclic compounds, such as thiophene and furan derivatives. Furthermore, this compound could be used in the development of new drugs, as its proton donating properties may be beneficial in the treatment of certain diseases.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-phenylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-6-8-13(9-7-12)18-10-14(19)15(17-18)11-4-2-1-3-5-11/h1-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXUFBZICZZYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



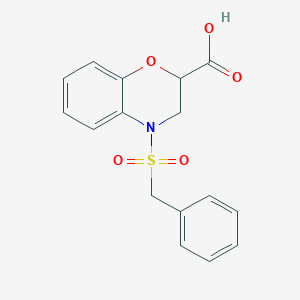
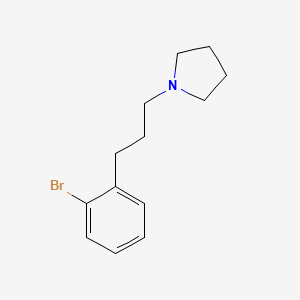
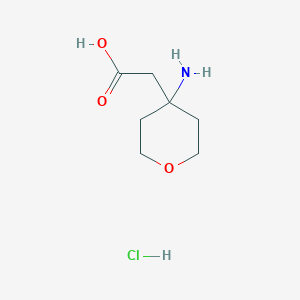
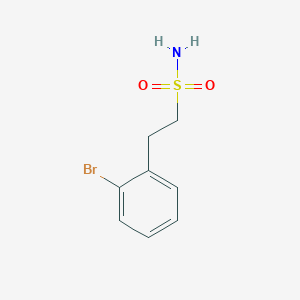
![5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381135.png)
![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)
![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)
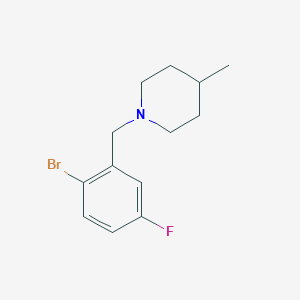
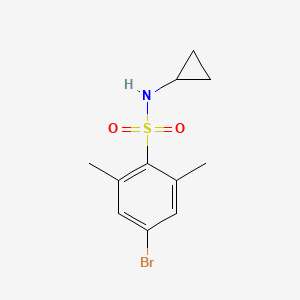
![tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B1381141.png)
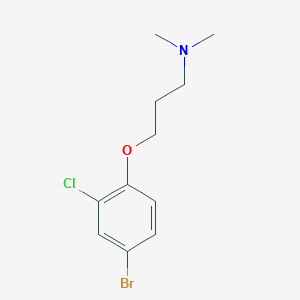
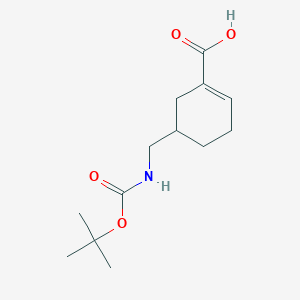
![Methyl 2-exo-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B1381146.png)
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)